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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for

determining the susceptibility of Mycobacterium tuberculosis complex (MTBC) and other

mycobacteria to rifabutin. The information compiled herein is based on established guidelines

from the Clinical and Laboratory Standards Institute (CLSI) and the World Health Organization

(WHO), supplemented with data from relevant research publications.

Introduction
Rifabutin, a semisynthetic ansamycin antibiotic, is a crucial component in the treatment of

tuberculosis, particularly in patients who cannot tolerate rifampin or have infections caused by

rifampin-resistant, rifabutin-susceptible strains of MTBC. Accurate susceptibility testing is

paramount for effective treatment and to prevent the development of further drug resistance.

This document outlines the principles, procedures, and interpretation of various methods for

rifabutin susceptibility testing.

I. Phenotypic Susceptibility Testing Methods
Phenotypic methods directly assess the ability of a microorganism to grow in the presence of a

specific antimicrobial agent. The primary methods for rifabutin susceptibility testing of MTBC

are broth microdilution and the agar proportion method.

A. Broth Microdilution Method

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b10761502?utm_src=pdf-interest
https://www.benchchem.com/product/b10761502?utm_src=pdf-body
https://www.benchchem.com/product/b10761502?utm_src=pdf-body
https://www.benchchem.com/product/b10761502?utm_src=pdf-body
https://www.benchchem.com/product/b10761502?utm_src=pdf-body
https://www.benchchem.com/product/b10761502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The broth microdilution method is a quantitative technique used to determine the Minimum

Inhibitory Concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a

microorganism.

Principle: A standardized inoculum of the test organism is introduced into a series of wells

containing serial twofold dilutions of rifabutin in a liquid growth medium. Following incubation,

the lowest concentration of the drug that prevents visible growth is recorded as the MIC.

Detailed Protocol: Broth Microdilution for M. tuberculosis

1. Media and Reagents:

Middlebrook 7H9 broth base supplemented with 10% oleic acid-albumin-dextrose-catalase
(OADC) and 0.2% glycerol.
Rifabutin powder (analytical grade).
Sterile distilled water or other appropriate solvent for drug stock solution preparation.
Sterile saline with 0.05% Tween 80.

2. Preparation of Rifabutin Stock and Working Solutions:

Prepare a stock solution of rifabutin at a concentration of 1 mg/mL in a suitable solvent
(e.g., dimethyl sulfoxide [DMSO]).
Further dilute the stock solution in sterile distilled water to create working solutions for
preparing the final drug concentrations in the microtiter plates.

3. Inoculum Preparation:

From a fresh culture of M. tuberculosis on Löwenstein-Jensen or Middlebrook 7H10/7H11
agar, transfer colonies to a tube containing sterile saline with Tween 80 and glass beads.
Vortex for 1-2 minutes to create a homogeneous suspension.
Allow large particles to settle for 30-60 minutes.
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds
to approximately 1 x 10⁷ to 1 x 10⁸ colony-forming units (CFU)/mL.
Prepare a 1:100 dilution of the adjusted suspension in 7H9 broth to achieve a final inoculum
concentration of approximately 1 x 10⁵ CFU/mL.

4. Microtiter Plate Preparation and Inoculation:
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Use sterile 96-well U-bottom microtiter plates.
Dispense 100 µL of supplemented 7H9 broth into each well.
Add appropriate volumes of the rifabutin working solutions to the first well of each row to
achieve the highest desired concentration, and then perform serial twofold dilutions across
the plate.
The final volume in each well after inoculation will be 200 µL.
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
Inoculate each well (except the sterility control) with 100 µL of the final standardized
inoculum.

5. Incubation:

Seal the plates in a plastic bag to prevent evaporation.
Incubate at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) if desired, although not strictly
necessary for M. tuberculosis.
Incubate for 7 to 21 days, or until growth is clearly visible in the growth control well.

6. Reading and Interpreting Results:

Read the plates visually using a reading mirror or a microplate reader.
The MIC is the lowest concentration of rifabutin that completely inhibits visible growth of the
mycobacteria.

B. Agar Proportion Method
The agar proportion method is a semi-quantitative method considered the "gold standard" for

M. tuberculosis susceptibility testing.[1]

Principle: A standardized inoculum of the test organism is plated onto drug-free control medium

and medium containing a critical concentration of the drug. Resistance is defined as growth on

the drug-containing medium that is greater than 1% of the growth on the drug-free control

medium.

Detailed Protocol: Agar Proportion for M. tuberculosis

1. Media and Reagents:

Middlebrook 7H10 or 7H11 agar base supplemented with 10% OADC and 0.5% glycerol.
Rifabutin powder.
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Sterile distilled water or appropriate solvent.

2. Preparation of Drug-Containing Media:

Prepare a stock solution of rifabutin.
Add the appropriate volume of the stock solution to molten and cooled (45-50°C) agar
medium to achieve the desired critical concentration.
Pour the agar into quadrant petri dishes or standard petri dishes. One quadrant or plate
should be drug-free to serve as a control.

3. Inoculum Preparation:

Prepare a bacterial suspension adjusted to a 1.0 McFarland standard as described for the
broth microdilution method.
Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴ in sterile saline with Tween 80.

4. Inoculation and Incubation:

Inoculate the drug-free control quadrant/plate with 100 µL of both the 10⁻² and 10⁻⁴
dilutions.
Inoculate the rifabutin-containing quadrant/plate with 100 µL of the 10⁻² dilution.
Allow the inoculum to be absorbed into the agar.
Seal the plates in CO₂-permeable bags.
Incubate at 37°C in a 5-10% CO₂ atmosphere for 3 to 4 weeks.

5. Reading and Interpreting Results:

Count the number of colonies on the drug-free and drug-containing media.
Calculate the percentage of resistant colonies: (Number of colonies on drug medium /
Number of colonies on control medium) x 100
An isolate is considered resistant if the proportion of resistant colonies is ≥1%.

C. Disk Diffusion Method
The disk diffusion method is not routinely recommended for the susceptibility testing of slow-

growing mycobacteria like M. tuberculosis due to their long incubation times and specific

growth requirements. Standardization of this method for rifabutin against MTBC is not well-

established by major organizations like CLSI or EUCAST. However, the general principles are

outlined below for informational purposes.
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Principle: A paper disk impregnated with a known amount of rifabutin is placed on an agar

plate inoculated with the test organism. The drug diffuses from the disk into the agar, creating a

concentration gradient. After incubation, the diameter of the zone of growth inhibition around

the disk is measured.

General Protocol (Not Standardized for M. tuberculosis)

1. Media and Reagents:

Mueller-Hinton agar supplemented with 5% sheep blood or other suitable medium for
mycobacteria.
Rifabutin disks (concentration to be determined and standardized).
Sterile saline with Tween 80.

2. Inoculum Preparation:

Prepare a standardized inoculum (e.g., 0.5 McFarland) from a pure culture.

3. Inoculation and Disk Application:

Evenly inoculate the surface of the agar plate with the standardized bacterial suspension
using a sterile swab.
Aseptically apply the rifabutin disk to the center of the inoculated plate.

4. Incubation:

Incubate under appropriate conditions (temperature, CO₂) for the required duration for the
specific mycobacterial species.

5. Reading and Interpretation:

Measure the diameter of the zone of inhibition in millimeters.
Interpretation would require established zone diameter breakpoints (susceptible,
intermediate, resistant), which are currently not available for rifabutin against M.
tuberculosis.

II. Molecular Methods for Resistance Detection
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Molecular methods detect the genetic mutations associated with drug resistance, providing a

rapid alternative or supplement to phenotypic testing. For rifabutin, resistance is primarily

associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.

[2]

A. Line Probe Assays (LPAs)
Principle: LPAs are based on the amplification of the target gene region (rpoB in this case)

followed by hybridization of the amplicons to specific oligonucleotide probes immobilized on a

strip. The pattern of hybridization reveals the presence of wild-type or mutant sequences. The

GenoType MTBDRplus is a commonly used LPA that can detect rifampin resistance, and some

mutations detected by this assay can also infer rifabutin susceptibility.[2]

Protocol Overview (GenoType MTBDRplus):

DNA Extraction: Extract DNA from a cultured isolate or directly from a clinical specimen.

PCR Amplification: Perform a multiplex PCR to amplify the rpoB gene.

Hybridization: Denature the PCR products and hybridize them to the probes on the LPA strip.

Detection: Add a conjugate and substrate to visualize the hybridization pattern.

Interpretation: Interpret the banding pattern according to the manufacturer's instructions to

identify specific mutations or the absence thereof.

B. DNA Sequencing
Principle: Direct sequencing of the rpoB gene, particularly the rifampin resistance-determining

region (RRDR), provides the most comprehensive information about mutations. This can be

achieved through Sanger sequencing or next-generation sequencing (NGS).

Protocol Overview (Sanger Sequencing):

DNA Extraction: Extract high-quality DNA from the mycobacterial culture.

PCR Amplification: Amplify the rpoB RRDR using specific primers.
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Sequencing Reaction: Perform a cycle sequencing reaction using fluorescently labeled

dideoxynucleotides.

Sequence Analysis: Analyze the sequence data using appropriate software to identify any

nucleotide changes compared to the wild-type sequence.

III. Data Presentation and Interpretation
A. Quantitative Data Summary
The following tables summarize the critical concentrations and MIC breakpoints for rifabutin
against Mycobacterium tuberculosis.

Table 1: Critical Concentrations for Rifabutin Susceptibility Testing of M. tuberculosis

Method Medium
Critical
Concentration
(µg/mL)

Organization

Agar Proportion Middlebrook 7H10 0.5 CLSI[3]

Agar Proportion Middlebrook 7H11 0.5 CLSI[3]

Broth Microdilution Middlebrook 7H9 0.125 WHO[4]

Löwenstein-Jensen Egg-based 20 Research Study[5]

Table 2: Interpretive Criteria for Rifabutin MICs (µg/mL) against M. tuberculosis

Organization
Method/Mediu
m

Susceptible Intermediate Resistant

CLSI
Agar Proportion

(7H10/7H11)
≤ 0.5 - > 0.5

WHO

Broth

Microdilution

(7H9)

≤ 0.125 - > 0.125
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Note: Interpretive criteria can vary and are subject to updates. Always refer to the latest

guidelines from the respective organizations.

B. Quality Control
Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing

results. The reference strain M. tuberculosis H37Rv (ATCC 27294) is typically used.

Table 3: Quality Control Ranges for Rifabutin against M. tuberculosis H37Rv (ATCC 27294)

Method Medium QC MIC Range (µg/mL)

Broth Microdilution Middlebrook 7H9 0.03 - 0.125[6]

Note: Laboratories should establish their own internal quality control ranges based on repeated

testing.

IV. Visualizations
A. Experimental Workflow Diagrams
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Click to download full resolution via product page

Caption: Workflow for Rifabutin Broth Microdilution Susceptibility Testing.
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Caption: Workflow for Rifabutin Agar Proportion Susceptibility Testing.

B. Logical Relationship Diagram
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Caption: Mechanism of Action and Resistance to Rifabutin.
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V. Conclusion
The choice of susceptibility testing method for rifabutin depends on the laboratory's resources,

expertise, and the clinical context. Broth microdilution provides quantitative MIC data, which

can be valuable for guiding therapy. The agar proportion method remains a reliable, albeit more

labor-intensive, reference method. Molecular methods offer rapid detection of resistance-

associated mutations and are increasingly used as a first-line screening tool. Regardless of the

method employed, adherence to standardized protocols and rigorous quality control are

essential for accurate and clinically relevant results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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